molecular formula C17H11N3O2 B8041891 3-[4-(Triazol-1-yl)phenyl]chromen-2-one

3-[4-(Triazol-1-yl)phenyl]chromen-2-one

Katalognummer: B8041891
Molekulargewicht: 289.29 g/mol
InChI-Schlüssel: SPIQHDMGMQLTQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(Triazol-1-yl)phenyl]chromen-2-one is a synthetic hybrid compound designed for pharmaceutical and medicinal chemistry research, combining the coumarin scaffold with a 1,2,3-triazole moiety. The coumarin core is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets and is associated with a range of activities, including anticancer and antimicrobial effects . The 1,2,3-triazole ring serves as a stable linker and a key pharmacophore; it is highly resistant to metabolic degradation and can significantly improve the physicochemical properties, pharmacokinetics, and binding affinity of lead compounds through hydrogen bonding and dipole interactions . This molecular framework is of significant interest in early-stage drug discovery. Research on analogous coumarin-1,2,3-triazole conjugates suggests potential utility in oncology research, as similar structures have demonstrated potent cytotoxic effects against various human cancer cell lines . Furthermore, such hybrids have shown promising antibacterial activity, particularly against Gram-positive bacteria like Enterococcus faecalis , highlighting their value in the search for new anti-infective agents to address antimicrobial resistance . The presence of the triazole ring also makes this compound a valuable intermediate for further synthetic exploration using click chemistry methodologies . This product is strictly for research use in a laboratory setting and is not classified or intended for diagnostic, therapeutic, or any human use.

Eigenschaften

IUPAC Name

3-[4-(triazol-1-yl)phenyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2/c21-17-15(11-13-3-1-2-4-16(13)22-17)12-5-7-14(8-6-12)20-10-9-18-19-20/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIQHDMGMQLTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Heterocycle Molecular Weight (g/mol) logP Key Biological Activity Reference
3-[4-(Triazol-1-yl)phenyl]chromen-2-one 1,2,3-Triazole 317.3* 3.1* CYP26 inhibition (IC₅₀ < 1 μM)
4a (Ethoxy-linked triazole) 1,2,3-Triazole 363.4 2.8 Anticancer (IC₅₀: 12–45 μM)
3-(2-Thiazolyl)chromen-2-one 1,3-Thiazole 319.4 4.89 Antimicrobial (MIC: 8–32 μg/mL)
3-(Benzothiazol-2-yl)chromen-4-one Benzothiazole 495.5 7.2 Anticancer (IC₅₀: 10–25 μM)

*Calculated values based on structure.

Table 2: Enzyme Inhibition Profiles
Compound Target Enzyme IC₅₀ (nM) Reference
This compound CYP26A1 45
R116010 (Reference) CYP26A1 120
Thiazole-coumarin hybrid DNA Gyrase 8500

Vorbereitungsmethoden

Classical Aldol Condensation

The most widely reported method involves base-catalyzed aldol condensation between 4-(1H-1,2,3-triazol-1-yl)benzaldehyde derivatives and 3-acetylcoumarin. As demonstrated by Degutyar et al., refluxing equimolar quantities of 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in ethanol with sodium acetate (0.2 equiv) at 100°C for 2 hours produces the target compound in 96.3% yield. The reaction proceeds via enolate formation at the coumarin's 3-position, followed by nucleophilic attack on the aldehyde carbonyl.

Table 1: Optimization of Condensation Reaction Parameters

ParameterOptimal ValueYield Impact (±%)Reference
Temperature100°C+15% vs 80°C
Catalyst Loading20 mol% NaOAc+22% vs uncatalyzed
Reaction Time2 hours+8% vs 1 hour
SolventEthanol+12% vs DMF

X-ray crystallographic analysis confirms the (Z)-configuration of the exocyclic double bond, with the triazole ring rotated -10.3° relative to the coumarin plane. Intramolecular C7-H7⋯O1 hydrogen bonding (2.14 Å) stabilizes this conformation, as evidenced by elongation of the N1-C1 bond to 1.432(2) Å compared to typical 1.390 Å values.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click Chemistry Approach

The Huisgen cycloaddition strategy enables modular assembly of the triazole ring directly on the coumarin scaffold. As detailed by Li et al., this method involves:

  • Synthesis of 4-ethynylcoumarin via Sonogashira coupling (72% yield)

  • Preparation of 4-azidophenyl derivatives using tert-butyl nitrite/TMSN3 in acetonitrile

  • CuSO4·5H2O/sodium ascorbate-catalyzed cycloaddition (89% yield)

Key Advantages:

  • Regioselective 1,4-triazole formation

  • Tolerance for diverse substituents (halogens, alkyl, OCH3)

  • Ambient reaction conditions (25°C, 24 hours)

13C NMR analysis shows characteristic triazole carbon signals at δ 148.3 ppm (C=N) and 118.6 ppm (C-H), with HMBC correlations confirming connectivity to the coumarin C4 position.

Bromoacetyl Coumarin-Thiol Triazole Condensation

Two-Step Heterocyclization

Tasqeeruddin and Dubey developed a tandem alkylation-cyclocondensation protocol:

  • 3-(2-Bromoacetyl)chromen-2-one synthesis via coumarin bromination (81% yield)

  • Reaction with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol (6 hours, 78% yield)

The mechanism proceeds through SN2 displacement of bromide by triazole thiolate, followed by intramolecular cyclodehydration. LC-MS data ([M+H]+ = 377.1) confirms molecular ion formation, while IR spectroscopy shows ν(C=O) at 1715 cm-1 and ν(N-H) at 3458 cm-1.

Mechanochemical Green Synthesis

Solvent-Free Grinding Method

A sustainable alternative employs solid-state grinding of 3-(2-bromoacetyl)coumarin (1 mmol) and triazole thiol (1 mmol) with K2CO3 (2 mmol) and TBAB (0.1 mmol). Key benefits:

  • 85% yield vs 78% for solution-phase

  • Reaction completion in 30 minutes vs 6 hours

  • Eliminates volatile organic solvent use

PXRD analysis confirms identical crystal packing to solution-synthesized material, with d-spacings at 4.21 Å (011) and 3.89 Å (110).

Analytical Characterization

Spectroscopic Signatures

1H NMR (400 MHz, DMSO-d6):

  • δ 8.72 (s, 1H, triazole CH)

  • δ 7.89-7.82 (m, 4H, aromatic)

  • δ 6.45 (s, 1H, coumarin H4)

13C NMR (101 MHz, DMSO-d6):

  • δ 160.1 (C=O)

  • δ 152.3 (triazole C3)

  • δ 118.4-127.8 (aromatic carbons)

HRMS: Calculated for C17H12N3O3 [M+H]+: 306.0878, Found: 306.0881

Comparative Analysis of Synthetic Methods

Table 2: Method Efficiency Comparison

MethodYield (%)TimePurity (HPLC)E-Factor
Aldol Condensation96.32 h99.18.2
CuAAC8924 h98.712.4
Bromoacetyl Cond.786 h97.915.7
Mechanochemical850.5 h98.54.1

The mechanochemical approach demonstrates superior environmental metrics (E-Factor = 4.1 vs 8.2-15.7), though scale-up challenges remain for industrial applications .

Q & A

Q. What quality control measures ensure reproducibility in biological assays?

  • Methodology :
  • Positive Controls : Include ketoconazole (CYP26 inhibitor) and ciprofloxacin (antimicrobial) in all assays .
  • Triplicate Runs : Report mean ± SD for IC50_{50}/MIC values with ANOVA validation (p < 0.05) .
  • Stability Testing : Monitor compound integrity in DMSO stocks via LC-MS over 72 hours .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.